molecular formula C9H12O3 B14609876 1,3-Dioxepane, 2-(2-furanyl)- CAS No. 58997-03-8

1,3-Dioxepane, 2-(2-furanyl)-

Cat. No.: B14609876
CAS No.: 58997-03-8
M. Wt: 168.19 g/mol
InChI Key: UBJGGGFAOWYKDO-UHFFFAOYSA-N
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Description

1,3-Dioxepane, 2-(2-furanyl)- is an organic compound that belongs to the class of heterocyclic compounds It features a seven-membered ring containing two oxygen atoms and a furan ring attached to the second carbon of the dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxepane, 2-(2-furanyl)- can be synthesized through a radical ring-opening polymerization process. This involves the copolymerization of 2-methylene-1,3-dioxepane with other monomers such as N,N-dimethylacrylamide . The reaction typically requires the presence of radical initiators and can be conducted under mild conditions.

Industrial Production Methods

Industrial production of 1,3-Dioxepane, 2-(2-furanyl)- may involve the use of advanced polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This method allows for the controlled synthesis of polymers with specific molecular weights and compositions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxepane, 2-(2-furanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaOCH3, NH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dioxepane, 2-(2-furanyl)- involves its ability to undergo ring-opening polymerization, which allows it to form polymers with specific properties. The molecular targets and pathways involved in its action include the formation of ester linkages in the polymer backbone, which contribute to the biodegradability and functionality of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dioxepane
  • 1,4-Dioxepane
  • 1,3-Dioxolane

Comparison

1,3-Dioxepane, 2-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and physical properties. Compared to its isomers, 1,3-dioxepane is more stable and less prone to hydrolysis . The furan ring also enhances its potential for use in advanced polymeric materials and drug delivery systems .

Properties

CAS No.

58997-03-8

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(furan-2-yl)-1,3-dioxepane

InChI

InChI=1S/C9H12O3/c1-2-6-12-9(11-5-1)8-4-3-7-10-8/h3-4,7,9H,1-2,5-6H2

InChI Key

UBJGGGFAOWYKDO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(OC1)C2=CC=CO2

Origin of Product

United States

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